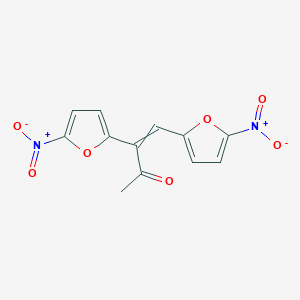
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their significant biological activities, particularly their antibacterial properties. The structure of this compound includes two nitrofuran rings attached to a butenone backbone, making it a unique and potent molecule in medicinal chemistry .
Preparation Methods
The synthesis of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of acetic acid as a catalyst, which facilitates the formation of the butenone linkage between the two nitrofuran rings . Industrial production methods may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran rings can be oxidized to form nitrofurans with different oxidation states.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro positions.
Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, hydroxylated products, and substituted nitrofuran compounds .
Scientific Research Applications
3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one involves the inhibition of bacterial enzymes, particularly those involved in glucose metabolism and energy production. The nitrofuran moiety is reduced within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components . This multi-targeted approach makes it less prone to resistance development compared to other antibiotics .
Comparison with Similar Compounds
Similar compounds to 3,4-Bis(5-nitrofuran-2-yl)but-3-en-2-one include:
Nitrofurazone: Used for topical infections.
Nitrofurantoin: Used for urinary tract infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections.
Compared to these compounds, this compound exhibits a unique structure with two nitrofuran rings, potentially offering enhanced antibacterial activity and a broader spectrum of action .
Properties
CAS No. |
93250-10-3 |
|---|---|
Molecular Formula |
C12H8N2O7 |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
3,4-bis(5-nitrofuran-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H8N2O7/c1-7(15)9(10-3-5-12(21-10)14(18)19)6-8-2-4-11(20-8)13(16)17/h2-6H,1H3 |
InChI Key |
NUNUHPBBHQYHGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=C(O1)[N+](=O)[O-])C2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















